![molecular formula C12H19N5O3S B2536913 ethyl 4-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 403833-75-0](/img/structure/B2536913.png)
ethyl 4-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
The compound contains a 1,2,4-triazole moiety, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . It’s known that 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .
Chemical Reactions Analysis
The chemical reactions involving your compound would depend on its specific structure and the conditions under which the reactions are carried out. Triazole derivatives have been studied for their potential neuroprotective and anti-neuroinflammatory properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the melting point, solubility, and stability can be determined experimentally .Scientific Research Applications
Neuroprotection and Anti-neuroinflammatory Activity
The compound’s triazole-pyrimidine hybrid structure has shown promise in neuroprotection and combating neuroinflammation . Researchers have evaluated its effects on human microglia and neuronal cell models. Key findings include:
Photocatalysis
Complexes based on 4,4′-(1H-1,2,4-triazol-1-yl) have excellent photocatalytic capability in the degradation of dyes like methylene blue (MB) and malachite green (MV) . These materials could find applications in wastewater treatment and environmental remediation.
Antimicrobial and Anticancer Properties
1,2,4-triazine derivatives, including those related to our compound, have been explored for their antimicrobial and anticancer activities . Further studies could reveal specific mechanisms and potential therapeutic applications.
Inhibitors Targeting CYP1A1 Activity
Novel fused 1,2,4-triazine derivatives have been investigated as potent inhibitors targeting CYP1A1 activity . These compounds may have implications in drug metabolism and pharmacology.
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies involving 1,2,4-triazole derivatives could provide insights into their biological effects and guide further design . These investigations help predict compound behavior based on their chemical structure.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3S/c1-3-20-12(19)17-6-4-16(5-7-17)10(18)8-21-11-14-13-9-15(11)2/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQMNXSINRNNIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate |
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